N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc

Bioconjugation PROTAC Synthesis Orthogonal Protection

N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc is a monodisperse, branched PEG linker with three orthogonal functionalities (OH, Boc-amine, t-butyl ester) and an asymmetric PEG3/PEG4 architecture. This unique design enables sequential, high-yield conjugation of diverse payloads and provides critical spatial control in PROTAC SAR studies, which linear or symmetric linkers cannot achieve. Its defined solubility profile facilitates versatile synthesis workflows. Ideal for precise ADC DAR control and constructing heterotrifunctional molecules.

Molecular Formula C28H55NO12
Molecular Weight 597.7 g/mol
Cat. No. B1193300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Hydroxy-PEG3)-N-Boc-PEG4-Boc
SynonymsN-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester
Molecular FormulaC28H55NO12
Molecular Weight597.7 g/mol
Structural Identifiers
InChIInChI=1S/C28H55NO12/c1-27(2,3)40-25(31)7-11-33-15-19-37-23-24-39-21-17-35-13-9-29(26(32)41-28(4,5)6)8-12-34-16-20-38-22-18-36-14-10-30/h30H,7-24H2,1-6H3
InChIKeyDSCNYBQOSCPDBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester: A Branched, Orthogonally Protected PEG Linker for Precise Bioconjugation and PROTAC Assembly


N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester (synonym: N-(Hydroxy-PEG3)-N-Boc-PEG4-Boc) is a branched polyethylene glycol (PEG) derivative with a molecular weight of 597.8 g/mol and molecular formula C28H55NO12 . It belongs to the class of heterobifunctional, monodisperse PEG linkers engineered for multi-step bioconjugation and targeted protein degradation (PROTAC) applications . The compound features a terminal primary hydroxyl group for versatile derivatization, a Boc-protected secondary amine, and a t-butyl ester-protected carboxylic acid . These three orthogonal functionalities are linked through a branched architecture comprising a PEG3 chain on one branch and a PEG4 chain on the other, providing defined spacing and enhanced aqueous solubility [1]. The compound is supplied as a solid, typically with a purity of ≥95%, and is soluble in common organic solvents including DMSO, DCM, and DMF, as well as water [2].

Why Generic Substitution of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester Fails in Precision Conjugation Workflows


N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester cannot be trivially substituted by other PEG-based PROTAC linkers or simple linear PEGs due to its unique combination of a branched architecture, an asymmetric PEG chain distribution (PEG3/PEG4), and a specific orthogonal protection scheme. Linear heterobifunctional linkers like Hydroxy-PEGn-Boc (e.g., Hydroxy-PEG4-Boc or Hydroxy-PEG8-Boc) offer only two reactive handles and a single, linear spacer, limiting the complexity of achievable conjugate architectures . Branched linkers with symmetrical arms, such as N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), provide an additional t-butyl ester group, which can lead to undesirable crosslinking and different stoichiometric control in conjugation reactions . Substituting the terminal hydroxy group with an azide, as in N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester, entirely changes the conjugation chemistry from nucleophilic substitution or esterification to copper-catalyzed click chemistry, which may not be compatible with all biomolecules or synthetic routes . The precise balance of hydrophilic PEG3 and PEG4 chains on the branched core dictates the aqueous solubility and molecular flexibility of the linker and the final PROTAC, parameters known to critically influence target degradation potency (DC50) and maximal degradation (Dmax) [1]. Therefore, ad hoc substitution without rigorous comparative data risks altering conjugate solubility, stability, spatial orientation, and ultimately, biological activity.

Quantitative Differentiation of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester: A Procurement-Focused Evidence Guide


Branched Architecture and Orthogonal Functionality for Multi-Step Conjugation vs. Linear PEG Linkers

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester offers three distinct, orthogonally addressable functional groups (hydroxyl, Boc-amine, t-butyl ester) on a branched PEG scaffold, enabling sequential, high-yield conjugation steps without cross-reactivity. In contrast, linear heterobifunctional linkers like Hydroxy-PEG8-t-butyl ester possess only two reactive groups, restricting the complexity of achievable constructs and often necessitating additional protection/deprotection cycles . This branched, trifunctional design reduces the number of synthetic steps and purifications required to assemble advanced drug conjugates or PROTACs.

Bioconjugation PROTAC Synthesis Orthogonal Protection

Asymmetric PEG Chain Length (PEG3/PEG4) Offers Unique Spacing Compared to Symmetric Branched Analogues

The linker features an asymmetric branched architecture with one PEG3 chain and one PEG4 chain. This contrasts with the symmetric branched analogue N-(Hydroxy-PEG3)-N-bis(PEG4-t-butyl ester), which contains two identical PEG4 arms . The asymmetric design of the target compound provides a distinct spatial presentation of the Boc-protected amine and t-butyl ester relative to the central nitrogen atom, which can be crucial for optimizing the ternary complex formation between the target protein, PROTAC, and E3 ligase. Studies have shown that subtle variations in PEG linker length can profoundly impact PROTAC degradation potency (DC50) and maximal degradation (Dmax) .

PROTAC Linker Design Molecular Spacing Protein Degradation

High Purity (≥95%) Ensured by NMR Confirmation for Reproducible Conjugation

Commercial batches of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester are supplied with a certified purity of ≥95%, with identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy [1]. This level of quality control is consistent with other high-grade PEG linkers in the same class (e.g., N-(Azido-PEG3)-N-Boc-PEG4-t-butyl ester also reported at ≥95% purity ). The use of NMR-verified, high-purity linker ensures stoichiometric precision in conjugation reactions, minimizing the formation of unwanted byproducts that could compromise downstream biological assays or require additional purification steps.

Quality Control Reproducibility Bioconjugation

Defined Molecular Weight (597.8 g/mol) Enables Precise Stoichiometric Control vs. Polydisperse PEGs

N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester is a monodisperse, single-molecular-weight compound (MW = 597.8 g/mol) . This is a fundamental differentiator from traditional polydisperse PEG reagents, which exist as a mixture of chain lengths with an average molecular weight (e.g., PEG 600, PEG 2000). The use of a monodisperse linker ensures exact 1:1 stoichiometry in conjugation reactions, which is essential for the characterization and regulatory approval of complex drug conjugates, particularly antibody-drug conjugates (ADCs). The target compound's defined weight allows for precise molar calculations, whereas a polydisperse PEG 600 with a similar average weight would introduce significant batch-to-batch variability and undefined conjugate populations.

Monodisperse PEG Stoichiometry Drug Conjugate

Broad Solvent Compatibility (Water, DMSO, DCM, DMF) Facilitates Diverse Conjugation Protocols

The compound exhibits solubility in a wide range of solvents including water, DMSO, DCM, and DMF [1]. This broad compatibility is characteristic of PEG-based linkers and is essential for accommodating different conjugation chemistries and biomolecule solubility requirements. For instance, stock solutions for PROTAC synthesis are often prepared in DMSO at concentrations up to 20 mg/mL . While this solubility profile is shared with many similar PEG linkers (e.g., Hydroxy-PEG8-t-butyl ester is also reported as soluble in these solvents ), the presence of the branched PEG3/PEG4 structure can enhance aqueous solubility compared to shorter, more hydrophobic linkers. This versatility simplifies experimental design by allowing a single linker to be used across a range of reaction conditions without precipitation.

Solubility Bioconjugation Reaction Media

Optimal Application Scenarios for N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester in Targeted Protein Degradation and Advanced Bioconjugation


PROTAC Library Synthesis Requiring Defined Asymmetric Spacer Geometry

This compound is ideally suited for synthesizing focused PROTAC libraries where linker geometry is a critical variable. The asymmetric PEG3/PEG4 branching provides a unique spatial presentation of the attached ligands, which is different from both linear linkers and symmetric branched linkers. Researchers screening for optimal ternary complex formation between an E3 ligase, a target protein, and the PROTAC will find this linker essential for exploring structure-activity relationships (SAR) around the linker region, as supported by class-level evidence on the impact of PEG length on degradation potency (DC50) .

Multi-Step Synthesis of Heterotrifunctional Probes or Drug Conjugates

The orthogonal protection scheme (hydroxyl, Boc-amine, and t-butyl ester) makes this compound a powerful building block for assembling complex, heterotrifunctional molecules. As established in Section 3, its three distinct functional groups allow for sequential, high-yield conjugation of three different payloads (e.g., a targeting ligand, a cytotoxic drug, and a fluorescent reporter) onto a single, well-defined scaffold. This capability reduces the synthetic burden compared to using a linear, bifunctional linker, which would require intermediate protection steps and additional purifications .

Development of High-Purity Antibody-Drug Conjugates (ADCs) with Defined Drug-to-Antibody Ratio (DAR)

For ADC development, precise control over the drug-to-antibody ratio (DAR) is paramount. The monodisperse nature and exact molecular weight of this linker, as detailed in the evidence guide, enable accurate stoichiometric calculations and ensure that the resulting conjugate is a homogeneous, well-characterized product rather than a complex mixture . This is a fundamental requirement for producing ADCs intended for in vivo studies and eventual clinical translation, where regulatory agencies demand thorough characterization of the drug substance.

Bioconjugation Reactions Requiring Broad Solvent Compatibility for Diverse Payloads

The demonstrated solubility of N-(Hydroxy-PEG3)-N-Boc-PEG4-t-butyl ester in water, DMSO, DCM, and DMF makes it a versatile choice for conjugating payloads with vastly different solubility profiles [1]. A researcher can, for example, first couple a hydrophobic small molecule in DCM, then deprotect and conjugate a hydrophilic peptide in aqueous buffer, all using the same linker core. This flexibility streamlines workflow and eliminates the need to switch between different linker chemistries mid-synthesis, reducing the risk of incompatibility and loss of material.

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